molecular formula C28H24ClN3S B12209261 6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12209261
M. Wt: 470.0 g/mol
InChI Key: XMYKAUYBFTYHNJ-UHFFFAOYSA-N
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Description

6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential pharmacological activities. This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with benzyl, chlorobenzyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with diethyl 2-benzylmalonate or diethyl 2-(2-chlorobenzyl)malonate under basic conditions . The reaction conditions often require a controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act on opioid receptors and serotoninergic pathways to exert its antinociceptive effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both benzyl and chlorobenzyl groups, which may contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C28H24ClN3S

Molecular Weight

470.0 g/mol

IUPAC Name

6-benzyl-7-[(2-chlorophenyl)methylsulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H24ClN3S/c1-19-24(17-21-11-5-3-6-12-21)28(33-18-23-15-9-10-16-25(23)29)32-27(30-19)26(20(2)31-32)22-13-7-4-8-14-22/h3-16H,17-18H2,1-2H3

InChI Key

XMYKAUYBFTYHNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC4=CC=CC=C4Cl)C)C5=CC=CC=C5

Origin of Product

United States

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